
physical and chemical properties of 6-Bromo-2-
trifluoromethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 6-Bromo-2-trifluoromethylquinoline

Cat. No.: B065621 Get Quote

An In-depth Technical Guide to 6-Bromo-2-trifluoromethylquinoline

Authored by a Senior Application Scientist
Abstract: 6-Bromo-2-trifluoromethylquinoline is a halogenated quinoline derivative of

significant interest in medicinal chemistry and materials science. Its unique molecular

architecture, featuring a bromine atom and a trifluoromethyl group on the quinoline scaffold,

imparts a combination of physicochemical properties that make it a versatile building block for

the synthesis of complex organic molecules. The electron-withdrawing nature of the

trifluoromethyl group enhances the compound's metabolic stability and lipophilicity, crucial

attributes for drug candidates[1]. Concurrently, the bromine atom at the 6-position serves as a

reactive handle for a variety of cross-coupling reactions, enabling structural diversification. This

guide provides a comprehensive overview of the physical and chemical properties, synthesis,

reactivity, and applications of 6-Bromo-2-trifluoromethylquinoline, intended for researchers

and professionals in drug development and chemical synthesis.

Physicochemical and Structural Properties
6-Bromo-2-trifluoromethylquinoline is a solid, typically appearing as a light yellow to yellow

substance[2]. The molecule's core is the quinoline bicyclic system, with a bromine substituent

on the benzene ring and a trifluoromethyl group on the pyridine ring. This substitution pattern is

key to its chemical behavior and utility.
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The trifluoromethyl group is a potent electron-withdrawing moiety. Its inclusion in organic

molecules is a well-established strategy in medicinal chemistry to improve metabolic stability,

increase lipophilicity, and enhance binding affinity to biological targets by deactivating aromatic

rings[1]. The bromine atom, on the other hand, provides a site for further chemical modification,

most notably through palladium-catalyzed cross-coupling reactions.

Table 1: Core Physicochemical Properties of 6-Bromo-2-trifluoromethylquinoline

Property Value Source

CAS Number 176722-64-8 [2][3]

Molecular Formula C₁₀H₅BrF₃N [2][3]

Molecular Weight 276.05 g/mol [2][3]

Appearance Light yellow to yellow solid [2]

Boiling Point 284.3 ± 35.0 °C (Predicted) [2]

Density 1.658 ± 0.06 g/cm³ (Predicted) [2]

pKa -0.57 ± 0.50 (Predicted) [2]

Storage Sealed in dry, 2-8°C [3]

Synthesis and Purification Strategies
While specific, detailed protocols for the industrial-scale synthesis of 6-Bromo-2-
trifluoromethylquinoline are proprietary, its structure lends itself to established methodologies

for quinoline synthesis. The Pfitzinger or Skraup reactions are classical methods that can be

adapted for this purpose[4]. A plausible modern approach involves the cyclization of a

substituted aniline with a trifluoromethyl-containing carbonyl compound.

Generalized Synthetic Workflow:

A common strategy for forming the quinoline core is the reaction of an appropriately substituted

aniline with a β-ketoester or similar precursor, followed by cyclization. For 6-Bromo-2-
trifluoromethylquinoline, this would likely involve a reaction between 4-bromoaniline and a
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trifluoromethyl-β-ketoester, often under acidic conditions to promote the condensation and

subsequent ring closure.
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Caption: Generalized synthetic pathway for substituted quinolines.

Purification Techniques: Post-synthesis, purification is typically achieved through standard

laboratory techniques.

Crystallization: Recrystallization from a suitable solvent system, such as ethanol/water, is

effective for removing impurities[4].

Chromatography: For higher purity, column chromatography using silica gel with a

hexane/ethyl acetate solvent gradient is a common method[4].

Chemical Reactivity and Mechanistic Insights
The reactivity of 6-Bromo-2-trifluoromethylquinoline is dominated by the interplay between

its two key substituents.

The Trifluoromethyl Group (CF₃): As a strong electron-withdrawing group, the CF₃ moiety

deactivates the quinoline ring system to electrophilic aromatic substitution. Conversely, it can

make the ring more susceptible to nucleophilic attack. Its primary role, however, is to

enhance the molecule's metabolic stability and modulate its electronic properties, which is

highly desirable in drug design[1].

The Bromo Group (Br): The bromine atom at the 6-position is the primary site for synthetic

elaboration. It readily participates in transition metal-catalyzed cross-coupling reactions. This

allows for the strategic introduction of a wide array of functional groups (aryl, alkyl, cyano,

etc.), making it an invaluable intermediate for creating libraries of novel compounds. Suzuki-

Miyaura coupling, for instance, is a robust method for forming new carbon-carbon bonds at

this position[4][5].
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Caption: Relationship between structure, properties, and applications.

Applications in Research and Drug Development
The quinoline framework is considered a "privileged structure" in medicinal chemistry, forming

the core of numerous compounds with a wide spectrum of biological activities, including

anticancer, antimicrobial, and anti-inflammatory properties[6].

6-Bromo-2-trifluoromethylquinoline serves as a critical starting material or intermediate in

the synthesis of such pharmacologically active agents. The presence of the CF₃ group is

particularly advantageous, as fluorination is a proven strategy to enhance the pharmacokinetic

profile of drug candidates[1]. Analogues of bromo-quinolines have been investigated for various

therapeutic targets, such as prostaglandin F2α inhibitors, highlighting the scaffold's potential in

developing novel therapeutics[7].

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b065621?utm_src=pdf-body-img
https://pdf.benchchem.com/3322/Application_of_8_bromo_6_methylquinolin_2_1H_one_in_Medicinal_Chemistry_An_Overview_of_a_Promising_Scaffold.pdf
https://www.benchchem.com/product/b065621?utm_src=pdf-body
https://www.mdpi.com/1420-3049/30/14/3009
https://pubmed.ncbi.nlm.nih.gov/40967607/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b065621?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectroscopic Analysis
Definitive structural confirmation of 6-Bromo-2-trifluoromethylquinoline relies on a

combination of spectroscopic methods. While specific spectra for this exact compound are not

publicly available, the expected characteristics can be inferred from its structure and data from

closely related analogues[8][9].

¹H NMR: The spectrum would display signals in the aromatic region (approx. 7.5-8.5 ppm).

The protons on the quinoline ring would appear as a series of doublets and doublet of

doublets, with coupling constants characteristic of their positions relative to each other and

the nitrogen atom.

¹⁹F NMR: A sharp singlet would be observed, characteristic of the CF₃ group. The chemical

shift would be in the typical range for trifluoromethyl groups attached to an aromatic

system[8].

¹³C NMR: The spectrum would show 10 distinct signals corresponding to the carbons of the

quinoline ring. The carbon attached to the trifluoromethyl group would appear as a quartet

due to ¹J C-F coupling. The carbon attached to bromine would also be identifiable by its

chemical shift.

Mass Spectrometry: The mass spectrum would show a distinctive molecular ion peak (M⁺)

and a prominent M+2 peak of nearly equal intensity, which is the characteristic isotopic

signature of a molecule containing one bromine atom.

Safety and Handling
As a laboratory chemical, 6-Bromo-2-trifluoromethylquinoline must be handled with

appropriate care.

GHS Classification: The compound is associated with the GHS07 pictogram, indicating it can

be a skin, eye, or respiratory irritant[2]. Related bromo-quinoline compounds are classified

as harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory

irritation[10].

Personal Protective Equipment (PPE): Standard PPE, including safety goggles, chemical-

resistant gloves, and a lab coat, should be worn at all times. Handling should occur in a well-
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ventilated area or a chemical fume hood[11][12].

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and

well-ventilated place, away from incompatible materials such as strong oxidizing agents[3]

[11].

First Aid: In case of contact, wash skin immediately with plenty of soap and water. For eye

contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh

air. Seek medical attention if irritation persists or if swallowed[13][14].

Conclusion
6-Bromo-2-trifluoromethylquinoline is a strategically important molecule that bridges the gap

between fundamental chemical synthesis and applied drug discovery. Its physical stability,

coupled with the dual functionality of a reactive bromine handle and a pharmacokinetically

favorable trifluoromethyl group, ensures its continued relevance as a high-value building block.

For researchers in medicinal chemistry, it offers a robust scaffold for developing novel

therapeutics with potentially enhanced efficacy and metabolic profiles.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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